6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyrimidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine hydrate with formamide to form 1,2,4-triazole, which is then further reacted with pyrimidine derivatives to yield the target compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include key signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are also used in medicinal chemistry.
Uniqueness
What sets 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide apart is its unique combination of both triazole and pyrimidine rings, which can confer enhanced biological activity and specificity. This dual-ring structure allows it to interact with multiple targets and pathways, potentially leading to more effective therapeutic agents.
Properties
IUPAC Name |
6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDREZWNHKPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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